

# Carbonyl Dibromide: A Technical Guide to Solubility and Reactivity in Organic Solvents

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## Compound of Interest

Compound Name: Carbonyl dibromide

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## Abstract

**Carbonyl dibromide** ( $\text{COBr}_2$ ), also known as bromophosgene, is a highly reactive chemical intermediate with significant potential in organic synthesis, particularly in the preparation of carbonates, carbamates, and other carbonyl derivatives.<sup>[1]</sup> Its utility, however, is intrinsically linked to its solubility and reactivity profile in various organic solvents. This technical guide provides a comprehensive overview of the solubility and reactivity of **carbonyl dibromide** in common organic solvents. Due to the scarcity of quantitative data in publicly available literature, this guide combines established chemical principles with data on analogous compounds to offer predictive insights. Detailed experimental protocols for determining solubility and reaction kinetics are provided to empower researchers in generating precise data for their specific applications.

## Introduction

**Carbonyl dibromide** is a colorless liquid that is structurally analogous to phosgene ( $\text{COCl}_2$ ).<sup>[1]</sup> Like phosgene, it is a potent electrophile and readily reacts with nucleophiles. This high reactivity makes it a valuable reagent but also necessitates careful handling and solvent selection to control reaction outcomes and ensure safety.<sup>[2][3]</sup> This guide aims to provide a foundational understanding of **carbonyl dibromide**'s behavior in organic media to facilitate its effective and safe use in research and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **carbonyl dibromide** is presented in Table 1.

Table 1: Physicochemical Properties of **Carbonyl Dibromide**

Property	Value	Reference(s)
Chemical Formula	COBr <sub>2</sub>	[1]
Molecular Weight	187.82 g/mol	[4]
Appearance	Colorless liquid	[1]
Density	~2.5 g/mL	[5]
Boiling Point	64.5 °C (decomposes)	[1]
Melting Point	-65 °C	[4]
Water Solubility	Reacts to form CO <sub>2</sub> and HBr	[1][4]

## Solubility Profile

Quantitative solubility data for **carbonyl dibromide** in organic solvents is not readily available. However, its solubility can be predicted based on the "like dissolves like" principle and its known reactivity. **Carbonyl dibromide** is a polar molecule and is expected to be soluble in a range of aprotic solvents. Protic solvents are generally unsuitable as they react with **carbonyl dibromide**.

Table 2: Predicted Qualitative Solubility of **Carbonyl Dibromide** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Reactivity and Stability Considerations
Aprotic Nonpolar	Hexane, Toluene, Benzene	Soluble	Good solvents for dissolution with minimal reactivity under anhydrous conditions. Stability is limited by slow decomposition to CO and Br <sub>2</sub> . <sup>[1]</sup>
Aprotic Polar	Dichloromethane (DCM), Chloroform, Acetonitrile	Highly Soluble	Excellent solvents for reactions. Must be anhydrous as trace moisture will lead to hydrolysis.
Ethers	Diethyl ether, Tetrahydrofuran (THF), Dioxane	Soluble	Good solvents, but must be anhydrous and peroxide-free. Ethers can be cleaved by strong electrophiles under certain conditions, though this is less likely with COBr <sub>2</sub> at moderate temperatures.
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Soluble, but Reactive	Not recommended. Enolizable ketones can react with carbonyl dibromide.
Esters	Ethyl acetate	Soluble	Generally suitable as a solvent if anhydrous.
Alcohols	Methanol, Ethanol, Isopropanol	Reactive	Unsuitable. Reacts rapidly to form

bromoformates and carbonates.[6][7][8][9]

Amines

Triethylamine,  
Pyridine

Reactive

Unsuitable. Reacts vigorously to form carbamoyl bromides and ureas.[10]

## Reactivity Profile

The reactivity of **carbonyl dibromide** is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. The two bromine atoms are good leaving groups, facilitating substitution reactions.

## Decomposition

**Carbonyl dibromide** is known to slowly decompose into carbon monoxide (CO) and elemental bromine (Br<sub>2</sub>) even at room temperature.[1] This decomposition can be accelerated by heat and light.

## Reactions with Nucleophiles

4.2.1. Alcohols: **Carbonyl dibromide** reacts with alcohols to form bromoformates, which can then react with another equivalent of alcohol to yield carbonates.[6][7][8][9] The reaction is typically rapid and exothermic.

4.2.2. Amines: Primary and secondary amines react readily with **carbonyl dibromide** to produce carbamoyl bromides, which can further react to form ureas.[10] Tertiary amines can act as catalysts and may also react.

4.2.3. Water: **Carbonyl dibromide** hydrolyzes in the presence of water to produce carbon dioxide and hydrogen bromide.[1][4] This reaction is vigorous and highlights the need for anhydrous conditions when handling the reagent.

**Figure 1:** General reaction pathway of **carbonyl dibromide** with nucleophiles.

## Experimental Protocols

Given the limited quantitative data, the following protocols are provided as a guide for researchers to determine the solubility and reactivity of **carbonyl dibromide** in their specific systems.

## Protocol for Determining Qualitative and Quantitative Solubility

This protocol is adapted from standard methods for determining the solubility of highly reactive compounds.

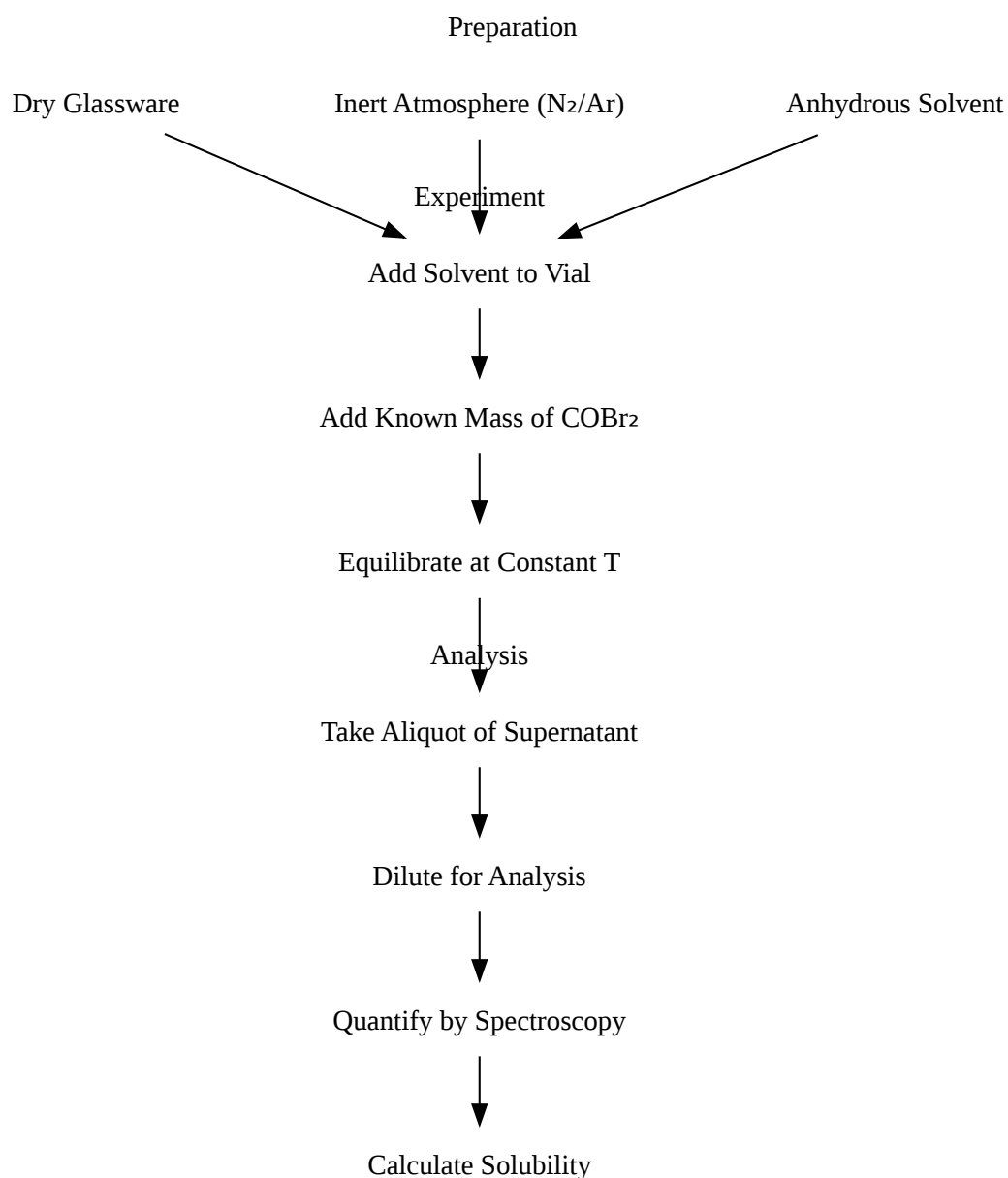
### 5.1.1. Materials:

- **Carbonyl dibromide**
- Anhydrous organic solvents of interest
- Inert gas (Nitrogen or Argon)
- Schlenk line or glovebox
- Gas-tight syringes
- Sealed vials with septa
- Analytical balance (accurate to  $\pm 0.1$  mg)
- Spectroscopic method for quantification (e.g., IR, NMR)

### 5.1.2. Procedure:

- Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Solvents must be anhydrous.
- Sample Preparation (in an inert atmosphere):
  - Add a precise volume of the anhydrous solvent to a pre-weighed sealed vial.

- Using a gas-tight syringe, carefully add a small, known mass of **carbonyl dibromide** to the solvent.
- Seal the vial immediately.
- Equilibration:
  - Agitate the vial at a constant temperature for a predetermined period to ensure equilibrium is reached.
- Analysis:
  - Carefully withdraw an aliquot of the supernatant using a gas-tight syringe.
  - Dilute the aliquot with a suitable anhydrous solvent for analysis.
  - Quantify the concentration of **carbonyl dibromide** using a pre-calibrated spectroscopic method.
  - The solubility can be expressed in g/100 mL or mol/L.



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**Figure 2:** Experimental workflow for determining the solubility of **carbonyl dibromide**.

## Protocol for Kinetic Studies of Reactions with Nucleophiles

This protocol outlines a general method for studying the reaction kinetics of **carbonyl dibromide** with a nucleophile (e.g., an alcohol or amine) using in-situ monitoring.

### 5.2.1. Materials:

- **Carbonyl dibromide**
- Nucleophile of interest
- Anhydrous, non-reactive solvent
- In-situ reaction monitoring instrument (e.g., FT-IR with a probe, stopped-flow UV-Vis, or NMR)
- Thermostatted reaction vessel

### 5.2.2. Procedure:

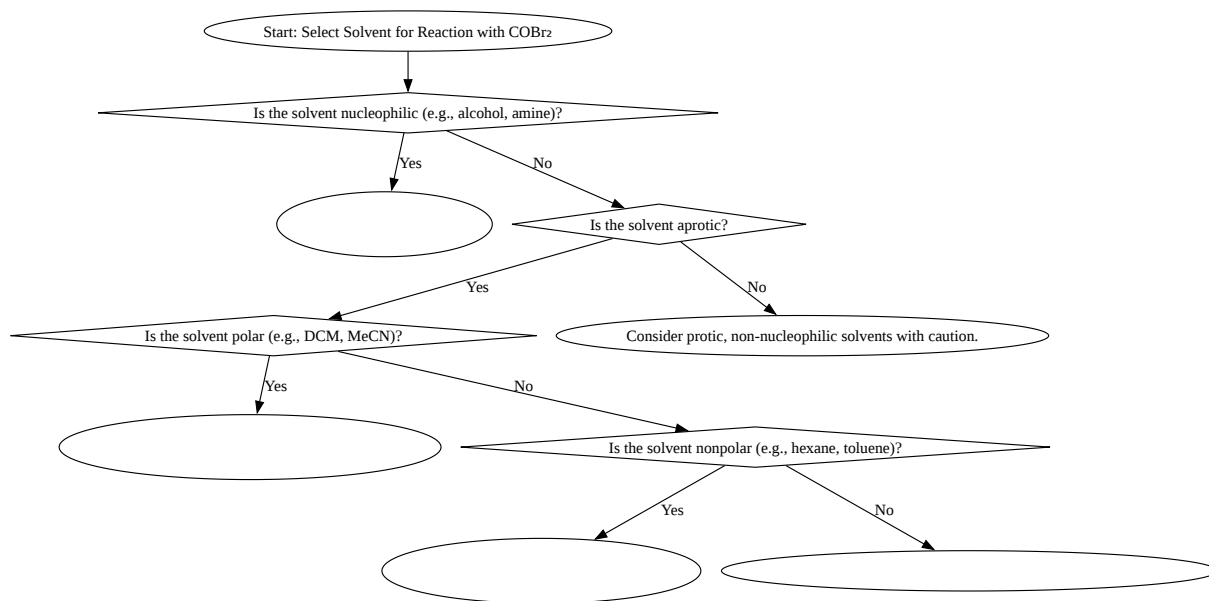
- Preparation: Ensure all equipment and reagents are scrupulously dry.
- Reaction Setup:
  - In a thermostatted reaction vessel under an inert atmosphere, dissolve a known concentration of the nucleophile in the anhydrous solvent.
  - Acquire a background spectrum/reading of the nucleophile solution.
- Initiation and Monitoring:
  - Rapidly inject a known concentration of **carbonyl dibromide** into the stirred solution to initiate the reaction.
  - Immediately begin acquiring data (spectra or absorbance) at regular time intervals.
- Data Analysis:



- Monitor the disappearance of the **carbonyl dibromide** peak (e.g., C=O stretch in IR) or the appearance of a product peak over time.
- Plot the concentration of a reactant or product versus time.
- Determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.

## Solvent Selection for Synthesis

The choice of solvent is critical for controlling the outcome of reactions involving **carbonyl dibromide**. The following decision tree provides a general guideline for solvent selection.



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**Figure 3:** Decision tree for solvent selection in reactions involving **carbonyl dibromide**.

## Safety and Handling

**Carbonyl dibromide** is a toxic and corrosive substance that reacts violently with water.[2] It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] All operations should be conducted under anhydrous conditions to prevent hydrolysis and the release of corrosive HBr gas.[2] Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.[2]

## Conclusion

**Carbonyl dibromide** is a highly reactive and versatile reagent for organic synthesis. While specific quantitative data on its solubility and reactivity in organic solvents are limited, this guide provides a framework for its effective use based on established chemical principles and analogies to similar compounds. The provided experimental protocols offer a starting point for researchers to generate the precise data needed for their applications. Careful consideration of solvent choice and adherence to strict safety protocols are paramount for the successful and safe handling of this valuable chemical intermediate.

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